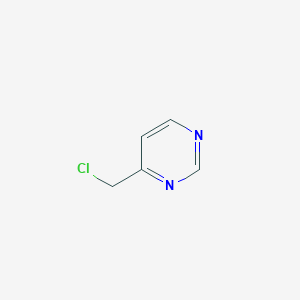
4-(Clorometil)pirimidina
Descripción general
Descripción
4-(Chloromethyl)pyrimidine, also known as 4-CM, is an organic compound that is used in a variety of scientific and industrial applications. It is a derivative of pyrimidine and is composed of a pyrimidine ring with a chlorine atom attached to the fourth carbon. 4-CM is used in the synthesis of a variety of compounds, including drugs, pesticides, and polymers. It has also been used in a number of scientific research applications, including biochemistry and physiology.
Aplicaciones Científicas De Investigación
Síntesis de pirazolo[3,4-d]pirimidinas
4-Cloro-6-(clorometil)-1-metil-1H-pirazol[3,4-d]pirimidina es un intermedio conveniente para varias 1-metil-1H-pirazol[3,4-d]pirimidinas disustituidas . Estos compuestos pueden ser de interés como sustancias con propiedades farmacológicas útiles .
Aplicaciones antiinflamatorias
Las pirimidinas, incluidos los derivados de 4-(Clorometil)pirimidina, se han sintetizado por su posible aplicación como agentes antiinflamatorios . Se llevaron a cabo investigaciones de acoplamiento para estudiar el modo de acción de los derivados sintetizados dentro de la posición activa de COX-2 .
Síntesis de 1-metil-1H-pirazol[3,4-d]pirimidinas
La sustitución nucleofílica de 4-Cloro-6-(clorometil)-1-metil-1H-pirazol[3,4-d]pirimidina con metilamina produjo selectivamente el producto 4-sustituido, 6-(clorometil)-N,1-dimetil-1H-pirazol[3,4-d]pirimidin-4-amina . Esto demuestra su potencial en la síntesis de 1-metil-1H-pirazol[3,4-d]pirimidinas.
Aplicaciones antioxidantes
Las pirimidinas, incluidos los derivados de this compound, se han estudiado por sus propiedades antioxidantes . Potencialmente se pueden utilizar en el tratamiento de enfermedades causadas por estrés oxidativo .
Aplicaciones antibacterianas
Las 1H-pirazol[3,4-d]pirimidinas sustituidas funcionalmente mostraron una buena actividad antibacteriana . Por lo tanto, this compound y sus derivados podrían utilizarse en el desarrollo de nuevos agentes antibacterianos .
Aplicaciones antivirales
Las 1H-pirazol[3,4-d]pirimidinas, que se pueden sintetizar a partir de this compound, exhiben varias actividades biológicas, incluida la actividad antiviral
Mecanismo De Acción
Target of Action
4-(Chloromethyl)pyrimidine is a derivative of pyrimidine, a class of compounds known to exhibit a range of pharmacological effects including anti-inflammatory activities . Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Pyrimidine derivatives are known to interact with their targets, leading to changes in the expression and activities of certain inflammatory mediators . This interaction results in the inhibition of these mediators, thereby exerting an anti-inflammatory effect .
Biochemical Pathways
Pyrimidines are integral components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . Changes in pyrimidine metabolism can occur under a variety of conditions, including pathogen infections and the effects of antimetabolites and inhibitors .
Result of Action
The result of the action of 4-(Chloromethyl)pyrimidine would be the inhibition of the expression and activities of certain inflammatory mediators, leading to an anti-inflammatory effect . This could potentially be beneficial in the treatment of conditions characterized by inflammation.
Direcciones Futuras
Pyrimidines are one of the most important biological families of nitrogen-containing molecules. They have attracted considerable interest for designing new antitumor agents . This review sums up recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives .
Propiedades
IUPAC Name |
4-(chloromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-3-5-1-2-7-4-8-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROGQTWAAJTEFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80519766 | |
| Record name | 4-(Chloromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80519766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54198-81-1 | |
| Record name | 4-(Chloromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80519766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B49137.png)
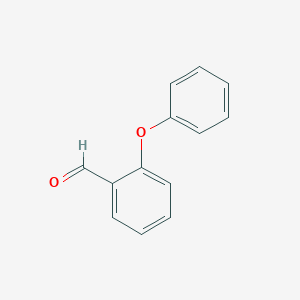
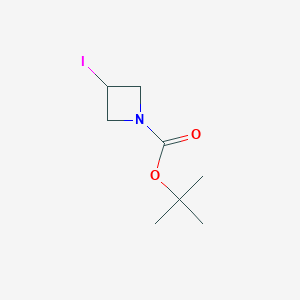
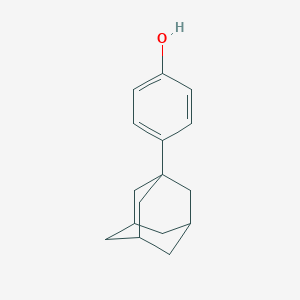

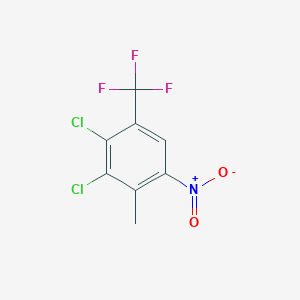
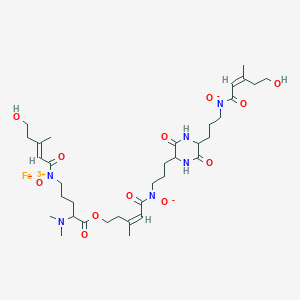
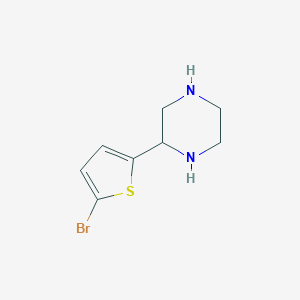





![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B49178.png)
